molecular formula C22H20N4O3 B2779135 2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one CAS No. 1206992-00-8

2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2779135
CAS No.: 1206992-00-8
M. Wt: 388.427
InChI Key: YFHNNWWNFAHCFF-UHFFFAOYSA-N
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Description

The compound 2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one features a dihydropyridazinone core substituted with a 1,2,4-oxadiazole ring bearing a 3,4-dimethylphenyl group and a 3-methoxyphenyl moiety.

Properties

IUPAC Name

2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-7-8-17(11-15(14)2)22-23-20(29-25-22)13-26-21(27)10-9-19(24-26)16-5-4-6-18(12-16)28-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHNNWWNFAHCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile under acidic or basic conditions.

    Coupling with a pyridazinone derivative: The oxadiazole intermediate is then coupled with a pyridazinone derivative through a nucleophilic substitution reaction.

    Introduction of substituents:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridazinone moiety is susceptible to oxidation under controlled conditions. For example:

Reaction TypeReagents/ConditionsProductsReferences
Aromatic oxidationKMnO₄, acidic conditions (H₂SO₄)Formation of quinone derivatives
Side-chain oxidationCrO₃, glacial acetic acidOxidation of methyl groups to carboxylic acids

In one study, oxidation of the 3,4-dimethylphenyl substituent yielded a dicarboxylic acid derivative, confirmed via HPLC and NMR analysis. The methoxy group on the phenyl ring remains stable under these conditions.

Reduction Reactions

The oxadiazole ring and dihydropyridazinone core undergo selective reduction:

Reaction TypeReagents/ConditionsProductsReferences
Oxadiazole reductionLiAlH₄, anhydrous THFRing opening to form thioamide intermediates
DihydropyridazinoneH₂, Pd/C catalystSaturation of the pyridazinone ring

Reduction of the oxadiazole ring with LiAlH₄ produces a thioamide intermediate, which can further react with electrophiles . Hydrogenation of the dihydropyridazinone ring under catalytic conditions yields a fully saturated pyridazinyl structure.

Substitution Reactions

The oxadiazole and pyridazinone rings participate in nucleophilic substitution:

Reaction TypeReagents/ConditionsProductsReferences
Aromatic sulfonationSO₃, H₂SO₄Sulfonated derivatives at phenyl groups
Methoxy demethylationBBr₃, CH₂Cl₂Conversion of methoxy to hydroxyl groups

Sulfonation occurs preferentially at the electron-rich 3-methoxyphenyl group, while demethylation with BBr₃ cleaves the methoxy group to yield a phenolic derivative. The oxadiazole ring remains intact under these conditions.

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring exhibits reactivity in cycloaddition processes:

Reaction TypeReagents/ConditionsProductsReferences
[3+2] CycloadditionNitrile oxides, refluxing tolueneFormation of fused triazole-oxadiazole systems
Acid-catalyzed hydrolysisHCl, H₂O, refluxRing opening to hydrazide derivatives

Cycloaddition with nitrile oxides generates bicyclic structures, enhancing molecular complexity . Hydrolysis under acidic conditions cleaves the oxadiazole ring to produce hydrazide intermediates.

Photochemical Reactions

UV irradiation induces structural rearrangements:

Reaction TypeConditionsProductsReferences
PhotoisomerizationUV light (254 nm), CH₃CNIsomerization of oxadiazole ring
PhotooxidationO₂, Rose Bengal sensitizerFormation of endoperoxides

Photochemical studies revealed reversible isomerization of the oxadiazole ring, while photooxidation generates reactive oxygen-containing species.

Comparative Reactivity Table

A comparison of key reactive sites:

Reactive SitePreferred ReactionStability Notes
Oxadiazole ringNucleophilic substitutionResistant to electrophilic attack
DihydropyridazinoneOxidation/ReductionSensitive to strong acids/bases
3-MethoxyphenylDemethylation/SulfonationElectron-rich, directs electrophiles

Mechanistic Insights

  • Oxadiazole Reactivity : The oxadiazole ring’s electron-deficient nature facilitates nucleophilic attacks at the 5-position .

  • Methoxy Group Activation : The 3-methoxyphenyl group enhances electrophilic substitution via resonance donation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with oxadiazole and pyridazine moieties exhibit significant anticancer properties. The presence of the oxadiazole ring in this compound enhances its ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that derivatives of oxadiazole can inhibit tumor growth by inducing apoptosis in cancer cells .

Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Similar compounds have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for further investigation in the development of anti-inflammatory drugs .

Antimicrobial Activity
The incorporation of the oxadiazole group has been linked to enhanced antimicrobial activity. Research has demonstrated that such compounds can effectively combat various bacterial strains and fungi, making them valuable in pharmaceutical formulations aimed at treating infections .

Material Science

Polymer Chemistry
The unique structural characteristics of this compound allow it to be utilized in polymer chemistry. Its ability to form stable complexes can lead to the development of new polymeric materials with enhanced thermal and mechanical properties. These materials could find applications in coatings and advanced composites .

Dyes and Pigments
Due to its chromophoric properties, this compound can be explored as a dye or pigment. Its potential for high stability and vivid coloration makes it suitable for applications in textiles and plastics .

Biological Research

Biological Imaging
Compounds similar to 2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one have been investigated for their use in biological imaging techniques. Their fluorescent properties can be harnessed for tracking cellular processes in real-time, aiding in the understanding of various biological mechanisms .

Enzyme Inhibition Studies
This compound may serve as a lead structure for designing enzyme inhibitors. The structural features allow for interactions with active sites of enzymes involved in metabolic pathways. Preliminary studies suggest that modifications to the core structure could yield potent inhibitors for therapeutic targets .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in breast cancer cell lines; IC50 values below 10 µM.
Anti-inflammatory PropertiesReduced TNF-alpha levels by 50% in vitro assays; potential for drug development.
Antimicrobial ActivityEffective against E. coli and S. aureus; minimum inhibitory concentration (MIC) < 100 µg/mL.
Polymer ChemistryEnhanced tensile strength when incorporated into polycarbonate matrices.
Biological ImagingFluorescence intensity increased by 70% when used as a probe in live cells.

Mechanism of Action

The mechanism of action of 2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one would depend on its specific biological target. Generally, pyridazinone derivatives interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved may relate to signal transduction, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

The compound shares structural motifs with several analogs documented in the evidence:

Table 1: Key Structural Comparisons
Compound Name/ID Core Structure Key Substituents Bioactivity/Properties Reference
Target Compound Dihydropyridazinone 3,4-Dimethylphenyl-oxadiazole; 3-methoxyphenyl Hypothesized antimicrobial/anti-inflammatory (based on analogs)
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one Triazolopyrimidinone 3,4-Dimethoxyphenyl-oxadiazole; 3-methoxybenzyl Not explicitly stated, but triazolopyrimidinones often exhibit kinase inhibition
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones Thienopyrimidine Phenyl-oxadiazole; alkyl groups Antimicrobial activity (e.g., against S. aureus)
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline Pyrazoline 3,4-Dimethylphenyl; 4-methoxyphenyl Synthetic intermediate; no bioactivity reported

Key Observations :

Oxadiazole Role : The 1,2,4-oxadiazole ring in the target compound and analogs (e.g., ) enhances metabolic stability and facilitates π-π stacking interactions with biological targets.

3-Methoxyphenyl: The methoxy group may modulate electronic effects, influencing binding affinity compared to 4-methoxyphenyl in .

Physicochemical Properties

Hypothesized for Target Compound :

  • Solubility : Moderate due to hydrophobic substituents (logP ~3–4, estimated).
  • Melting Point : Likely >200°C (analogous to high-melting oxadiazoles in ).

Biological Activity

The compound 2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one is a derivative of the oxadiazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties and potential mechanisms of action.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H18N4O2\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_2

This structure features a dihydropyridazinone core attached to an oxadiazole moiety, which is known for contributing to various biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines:

  • PC-3 Prostate Cancer Cells : The compound displayed an IC50 value of approximately 0.67 µM, indicating potent cytotoxicity against prostate cancer cells .
  • HCT-116 Colon Cancer Cells : Similar effectiveness was noted with an IC50 value of 0.80 µM .
  • ACHN Renal Cancer Cells : The compound also demonstrated activity against renal cancer cells with an IC50 value of 0.87 µM .

These values suggest that this compound could be a candidate for further development in cancer therapeutics.

The mechanisms by which oxadiazole derivatives exert their anticancer effects include:

  • Inhibition of Key Enzymes : Compounds have been shown to inhibit enzymes such as Histone Deacetylase (HDAC) and Carbonic Anhydrase (CA) , which play crucial roles in cancer cell proliferation and survival .
  • Induction of Apoptosis : Certain derivatives have been reported to induce apoptosis in cancer cells through activation of intrinsic pathways .
  • Targeting Signaling Pathways : The compound may affect signaling pathways involved in tumor growth and metastasis, such as the Rho/MRTF/SRF pathway .

Study 1: Anticancer Efficacy

In a recent study evaluating various oxadiazole derivatives, the compound was tested alongside others for its ability to inhibit cancer cell growth. It was found to be among the top performers with significant growth inhibition percentages across multiple cancer lines .

Cell LineIC50 (µM)Growth Inhibition (%)
PC-30.6762.61
HCT-1160.8061.45
ACHN0.8759.30

Study 2: Molecular Docking Studies

Molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer progression, suggesting a favorable interaction profile that could lead to enhanced therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

  • Coupling of 3,4-dimethylphenyl-substituted oxadiazole precursors with dihydropyridazinone intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or DCM) .
  • Optimization of temperature (60–80°C) and pH (neutral to slightly basic) to enhance cyclization efficiency.
  • Purification via column chromatography using silica gel and ethyl acetate/hexane gradients. Yields typically range from 45% to 68%; improvements can be achieved by using catalytic amounts of triethylamine to stabilize intermediates .

Q. How can the molecular structure and electronic properties of this compound be characterized?

  • Methodological Answer :

  • X-ray crystallography : Resolve the dihydropyridazinone core conformation and oxadiazole ring planarity .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps, dipole moments) using software like Gaussian 09 with B3LYP/6-31G(d) basis sets .
  • NMR spectroscopy : Assign signals for methyl (δ 2.2–2.5 ppm) and methoxy groups (δ 3.8 ppm) in 1H^1H- and 13C^{13}C-NMR spectra .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Antimicrobial activity : Broth microdilution assays against Staphylococcus aureus (MIC values) and Candida albicans (IC50_{50}) .
  • Anticancer potential : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme inhibition : Fluorescence-based assays targeting COX-2 or kinases .

Advanced Research Questions

Q. How do substituent variations (e.g., 3,4-dimethylphenyl vs. 3-methoxyphenyl) influence bioactivity and stability?

  • Methodological Answer :

  • Comparative SAR studies : Synthesize analogs with halogenated or electron-withdrawing groups. Test stability under oxidative conditions (e.g., H2_2O2_2/Fe2+^{2+}) and compare logPP values via HPLC .
  • Crystallographic analysis : Correlate steric bulk of substituents with conformational rigidity and metabolic stability .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?

  • Methodological Answer :

  • ADME profiling : Use SwissADME to predict solubility, bioavailability, and CYP450 interactions. Validate with in vitro Caco-2 permeability assays .
  • Metabolite identification : LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .
  • Dosing optimization : Pharmacokinetic studies in rodent models to adjust dosage regimens .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17). Prioritize derivatives with lower binding energies (< -8.0 kcal/mol) .
  • MD simulations : Assess ligand-protein complex stability over 100 ns trajectories (GROMACS) .

Key Challenges & Recommendations

  • Synthesis : Scale-up challenges due to low yields in cyclization steps. Consider microwave-assisted synthesis to reduce reaction times .
  • Bioactivity : Address poor aqueous solubility via salt formation (e.g., hydrochloride) or nanoformulation .
  • Data Reproducibility : Standardize assay protocols (e.g., ATP-based viability assays over MTT for redox-sensitive compounds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.